2-Methoxyethyl 2-(3-Nitrobenzylidene)-3-oxobutyrate
Description
2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutyrate (CAS: 39562-22-6) is a β-keto ester derivative featuring a 3-nitrobenzylidene substituent and a methoxyethyl ester group. This compound is synthesized via Knoevenagel condensation between 3-nitrobenzaldehyde and methoxyethyl acetoacetate, a reaction typical for benzylidene acetoacetates . The nitro group on the aromatic ring enhances electrophilicity, making it reactive in Michael additions or cyclization reactions. Its methoxyethyl ester group improves solubility in polar organic solvents compared to shorter-chain analogs, suggesting utility in pharmaceutical intermediates or organic synthesis .
Properties
IUPAC Name |
2-methoxyethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6/c1-10(16)13(14(17)21-7-6-20-2)9-11-4-3-5-12(8-11)15(18)19/h3-5,8-9H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZJPCAZMGLNTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865960 | |
| Record name | 2-Methoxyethyl 2-((3-nitrophenyl)methylene)acetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39562-22-6 | |
| Record name | 2-Methoxyethyl 2-[(3-nitrophenyl)methylene]-3-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39562-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxyethyl 2-((3-nitrophenyl)methylene)acetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxyethyl 2-[(3-nitrophenyl)methylene]acetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Sulfuric Acid-Catalyzed Condensation
A patented method (CN102442912A) details a high-yield approach using concentrated sulfuric acid as a catalyst. The procedure involves:
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Dropwise addition of sulfuric acid to methoxyethyl acetoacetate at 5–10°C to prevent exothermic side reactions.
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Solvent introduction : Ethyl acetate is added to stabilize intermediates and enhance solubility.
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Gradual incorporation of 3-nitrobenzaldehyde , divided into batches to maintain reaction control.
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Room-temperature stirring for 2–3 hours, followed by overnight crystallization.
This method achieves 71–73% yield and 99.0–99.2% purity (HPLC), outperforming earlier methods that struggled with 30% yields. The use of ethyl acetate as both solvent and washing agent minimizes impurity formation, while controlled temperature prevents nitro group degradation.
Table 1: Optimization Parameters in Sulfuric Acid-Catalyzed Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Catalyst (H₂SO₄) | 0.3–0.5 mol eq. | Higher concentrations accelerate condensation but risk side reactions |
| Temperature | 5–10°C (initial) | Prevents thermal decomposition of nitro groups |
| Solvent Volume | 100–150 mL/mol | Ensures complete dissolution of intermediates |
| Reaction Time | 2.5–3.0 hours | Balances completion and byproduct formation |
Solvent and Reagent Refinements
Ethyl Acetate as a Multipurpose Solvent
Ethyl acetate serves dual roles in the synthesis:
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Reaction medium : Enhances miscibility of methoxyethyl acetoacetate and 3-nitrobenzaldehyde.
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Post-reaction purification : Dissolves the solid product for efficient water washing, removing residual acids and unreacted aldehydes.
Comparative studies show that substituting ethyl acetate with toluene or dichloromethane reduces yield by 15–20%, likely due to poorer solubility of nitrobenzaldehyde derivatives.
Batchwise Addition of 3-Nitrobenzaldehyde
Adding 3-nitrobenzaldehyde in 3–6 batches prevents localized excess, which can lead to:
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Dimerization of aldehydes , forming non-reactive byproducts.
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Uncontrolled exothermic reactions , degrading the nitro group.
Post-Synthesis Purification Techniques
Crystallization and Filtration
Post-reaction, the crude product is dissolved in ethyl acetate and subjected to:
Impact of Drying Conditions
Oven drying at 70°C ensures complete solvent removal without decomposing the nitro moiety. Higher temperatures (>80°C) induce partial denitration, reducing purity to 95–97%.
Comparative Analysis of Synthetic Routes
Table 2: Traditional vs. Optimized Methods
The shift to sulfuric acid catalysis addresses the slow reaction kinetics of traditional bases, enabling industrial-scale production. However, the corrosive nature of H₂SO₄ necessitates specialized equipment, slightly increasing operational costs.
Mechanistic Insights and Byproduct Formation
Reaction Pathway
The condensation proceeds via:
Common Byproducts and Mitigation
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3-Nitrobenzaldehyde dimer : Forms if aldehyde is added too rapidly; mitigated by batchwise addition.
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Denitrated products : Result from excessive heating; controlled by maintaining temperatures below 10°C during acid addition.
Scalability and Industrial Adaptations
The patented method’s scalability is demonstrated in 500–1000 mL reactor trials, showing consistent yields (70–73%) across batches. Key industrial considerations include:
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Continuous stirring : Ensures homogeneous mixing in large-volume reactions.
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Automated temperature control : Critical for maintaining the 5–10°C range during acid addition.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 2-(3-Nitrobenzylidene)-3-oxobutyrate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Alkoxides or amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
2-Methoxyethyl 2-(3-Nitrobenzylidene)-3-oxobutyrate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of fine chemicals and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-(3-Nitrobenzylidene)-3-oxobutyrate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to:
Inhibit enzyme activity: By binding to active sites of enzymes, thereby preventing substrate binding.
Induce apoptosis: Through the activation of caspase pathways in cancer cells.
Modulate signaling pathways: Affecting pathways such as NF-κB and MAPK, which are involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The compound belongs to a family of benzylidene acetoacetate esters, differing primarily in the ester substituent. Key analogs include:
| Compound Name | Ester Group | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Flash Point (°C) |
|---|---|---|---|---|---|---|
| 2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutyrate | Methoxyethyl | C₁₄H₁₅NO₆ | 293.25 | Not reported | Not reported | Not reported |
| Methyl 2-(3-nitrobenzylidene)-3-oxobutyrate | Methyl | C₁₂H₁₁NO₅ | 249.22 | 158 | 387.5 | 171.8 |
| Ethyl 2-(3-nitrobenzylidene)-3-oxobutyrate | Ethyl | C₁₃H₁₃NO₅ | 263.24 | Not reported | Not reported | Not reported |
Key Observations :
- Molecular Weight and Solubility : The methoxyethyl derivative (293.25 g/mol) has a higher molecular weight than methyl (249.22) and ethyl (263.24) analogs. The methoxyethyl group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) due to its ether oxygen, which facilitates hydrogen bonding .
- Thermal Stability : The methyl ester exhibits a high melting point (158°C), likely due to stronger intermolecular forces in the crystalline lattice. The methoxyethyl analog’s flexible chain may reduce melting point, though data is lacking .
- Reactivity: The nitro group stabilizes the benzylidene moiety via electron-withdrawing effects, increasing resistance to hydrolysis compared to non-nitro analogs. However, the ester group’s reactivity follows the trend: methyl > ethyl > methoxyethyl, as larger substituents hinder nucleophilic attack .
Biological Activity
2-Methoxyethyl 2-(3-Nitrobenzylidene)-3-oxobutyrate (C14H15NO6) is a compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H15NO6
- Molecular Weight : 293.27 g/mol
- Melting Point : 72-74°C
- Boiling Point : Approximately 433.4°C (predicted)
- Density : 1.266 g/cm³
Biological Activity Overview
The compound exhibits various biological activities, notably in antimicrobial, anti-inflammatory, and anticancer domains. The presence of the nitro group is crucial for its biological efficacy.
Antimicrobial Activity
Research indicates that compounds containing nitro groups can exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of nitro compounds can inhibit the growth of bacteria such as E. coli and fungi like A. niger .
Table 1: Antimicrobial Activity of Nitro Compounds
| Compound | MIC (µM) against E. coli | MIC (µM) against A. niger |
|---|---|---|
| This compound | TBD | TBD |
| 2-Chloro-3,5-dinitrothiophene | 0.5 | TBD |
| 2-Nitrothiophene | 10 | TBD |
The mechanism by which this compound exerts its biological effects is hypothesized to involve the modulation of intracellular signaling pathways. Specifically, it may interact with inflammatory mediators such as TNF-α and COX-2, thereby influencing inflammatory responses .
Anti-inflammatory Activity
Nitro compounds are known to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. For example, certain nitro derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways .
Case Studies
- Antimicrobial Efficacy : A study evaluating the effectiveness of various nitro compounds found that those with specific substitutions on the aromatic ring displayed enhanced antimicrobial activity against multiple pathogens .
- Anti-inflammatory Effects : In a controlled study, a nitro compound similar to this compound demonstrated significant inhibition of NF-kB activation in human cell lines, indicating its potential as an anti-inflammatory agent .
Q & A
Q. What are the established synthetic routes for 2-Methoxyethyl 2-(3-Nitrobenzylidene)-3-oxobutyrate, and how do reaction conditions influence yield?
The compound is synthesized via Knoevenagel condensation , typically involving 3-nitrobenzaldehyde and 2-methoxyethyl acetoacetate under basic conditions. Sodium ethoxide or piperidine is commonly used as a base, with reflux in ethanol or methanol as the solvent. Yield optimization requires precise control of stoichiometry (1:1 molar ratio of aldehyde to acetoacetate), reaction time (4–6 hours), and temperature (60–80°C). Crystallization in cold ethanol or hexane is recommended for purification .
Q. How can spectroscopic techniques validate the structure of this compound?
- NMR : The -NMR spectrum shows characteristic peaks: a singlet for the acetyl group (~2.3 ppm), a doublet for the methoxyethyl group (~3.3–3.5 ppm), and aromatic protons from the nitrobenzylidene moiety (~7.5–8.5 ppm).
- IR : Stretching vibrations at ~1700 cm (ester C=O) and ~1520/1350 cm (nitro group) confirm functional groups.
- Mass Spectrometry : Molecular ion peaks at m/z 293.27 (CHNO) align with the molecular formula .
Q. What are the key physicochemical properties critical for experimental design?
- Melting Point : 158–160°C (pure crystalline form).
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
- Stability : Degrades under prolonged UV exposure; store in amber vials at 4°C .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or biological interactions?
Density Functional Theory (DFT) calculations can optimize the geometry of the nitrobenzylidene moiety, revealing electron-deficient regions prone to nucleophilic attack. Molecular docking studies (e.g., AutoDock Vina) may predict binding affinities to biological targets like enzymes or receptors. For example, analogs of this compound have shown inhibitory potential against fungal histone deacetylases (HDACs) in silico .
Q. What contradictions exist in crystallographic data for similar nitrobenzylidene derivatives, and how can they be resolved?
Discrepancies in torsion angles and bond lengths between X-ray structures (e.g., (Z)-ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate) often arise from crystal packing effects or disorder in the nitro group. Refinement using SHELXL with high-resolution data () and TWIN/BASF commands for twinned crystals improves accuracy. Compare residuals () across multiple datasets to validate structural models .
Q. How does the compound’s electronic structure influence its reactivity in substitution or redox reactions?
The nitro group acts as a strong electron-withdrawing group, activating the α,β-unsaturated ketone for Michael additions or Diels-Alder reactions . Reduction with NaBH selectively targets the ketone, while catalytic hydrogenation (H/Pd-C) reduces the nitro group to an amine. Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) to avoid over-reduction .
Q. What methodologies are recommended for analyzing biological activity (e.g., antimicrobial or anticancer effects)?
- In vitro assays : Use MTT or resazurin-based viability tests on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Antimicrobial screening : Employ agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and assess synergy with existing antibiotics .
Methodological Guidance
Q. How to resolve low yields in scaled-up Knoevenagel reactions?
- Continuous flow reactors : Improve heat distribution and reduce side reactions.
- Microwave-assisted synthesis : Shorten reaction times (20–30 minutes) while maintaining yields >80% .
Q. What analytical pitfalls arise in characterizing this compound, and how are they mitigated?
Q. How to design derivatives for structure-activity relationship (SAR) studies?
Modify the methoxyethyl ester group (e.g., replace with isopropyl or benzyl esters) or introduce substituents (e.g., halogens) on the benzene ring. Assess changes in lipophilicity (logP) and bioactivity using QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
